molecular formula C17H20N2 B589779 1-Benzhydrylpiperazine-d8 CAS No. 1330188-81-2

1-Benzhydrylpiperazine-d8

Cat. No.: B589779
CAS No.: 1330188-81-2
M. Wt: 260.41
InChI Key: NWVNXDKZIQLBNM-FUEQIQQISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylpiperazine-d8 can be synthesized through the deuteration of 1-Benzhydrylpiperazine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle isotopic labeling. The production methods ensure high purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylpiperazine-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Benzhydrylpiperazine-d8 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Benzhydrylpiperazine-d8 involves its interaction with various molecular targets. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound. This can lead to changes in the rate of absorption, distribution, metabolism, and excretion. The specific pathways involved depend on the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The isotopic labeling allows for precise tracing and quantification in various research applications .

Properties

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVNXDKZIQLBNM-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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